![molecular formula C15H17NO2S B1298241 Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate CAS No. 351157-63-6](/img/structure/B1298241.png)
Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a chemical compound with the CAS Number: 351157-63-6 . It has a molecular weight of 276.38 . The IUPAC name for this compound is isopropyl 2-amino-4-(m-tolyl)-1H-1lambda3-thiophene-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18NO2S/c1-9(2)18-15(17)13-12(8-19-14(13)16)11-6-4-5-10(3)7-11/h4-9,19H,16H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.38 . The InChI code for this compound is 1S/C15H18NO2S/c1-9(2)18-15(17)13-12(8-19-14(13)16)11-6-4-5-10(3)7-11/h4-9,19H,16H2,1-3H3 , which provides a specific description of its molecular structure.Scientific Research Applications
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene derivatives, analogous to benzidine and 4-aminobiphenyl carcinogens, have been synthesized and evaluated for potential carcinogenicity. These compounds, including various thiophene analogues, were assessed in vitro for their carcinogenic potential through Ames and cell-transformation assays. The evaluation aimed to understand the chemical and biological behavior of thiophene derivatives and their potential to elicit tumors in vivo, suggesting a cautious approach towards predicting carcinogenicity for structurally new compounds (Ashby, Styles, Anderson, & Paton, 1978).
Biological Activities of Thiophene Derivatives
Substituted acyl thioureas and acyl thiosemicarbazides, functional derivatives of thiophene, have garnered interest due to their promising biological activities. These compounds, utilized in the synthesis of heterocycles and as catalysts and ligands, show significant antimicrobial, fungicidal, antitumor, antiviral, and antifungal activities. Recent literature highlights the methods of synthesis and the broad spectrum of biological activities of these thiophene derivatives, suggesting their potential for further structural modification and drug development (Kholodniak & Kovalenko, 2022).
Thiophene in Organic Synthesis and Material Science
Thiophene derivatives are critical in organic synthesis and material science due to their electronic properties. They serve as intermediates in the synthesis of complex organic molecules and are utilized in creating organic materials, including electronic and photonic devices. The synthesis and properties of thiophene derivatives, including their applications in organic materials and their role as intermediates in organic synthesis, are extensively reviewed, highlighting their versatility and importance in various fields (Sosnovskikh, 2018).
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)18-15(17)13-12(8-19-14(13)16)11-6-4-5-10(3)7-11/h4-9H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTFVMFPQBAUNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175475 |
Source
|
Record name | 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351157-63-6 |
Source
|
Record name | 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351157-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl 2-amino-4-(3-methylphenyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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